molecular formula C25H24N2O4S2 B2779899 4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide CAS No. 301336-42-5

4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide

Cat. No.: B2779899
CAS No.: 301336-42-5
M. Wt: 480.6
InChI Key: LIRMGPPSXBFCDJ-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydrocyclopenta[b]indole core substituted with two distinct sulfonamide groups: a tosyl (4-methylbenzenesulfonyl) moiety at position 4 and a 4-methylbenzenesulfonamide group at position 5.

Properties

IUPAC Name

4-methyl-N-[4-(4-methylphenyl)sulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-17-6-11-20(12-7-17)32(28,29)26-19-10-15-25-23(16-19)22-4-3-5-24(22)27(25)33(30,31)21-13-8-18(2)9-14-21/h6-16,26H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRMGPPSXBFCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C4=C3CCC4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the tosyl group and the benzenesulfonamide moiety. Key reagents and conditions often include:

    Indole Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzenesulfonamide Formation: The final step involves the reaction of the tosylated indole with a sulfonamide derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. It has been utilized in the preparation of various substituted cyclopenta[b]indoles through Lewis acid-catalyzed reactions. For instance, the use of iron(III) bromide as a catalyst has demonstrated effective yields in synthesizing derivatives of cyclopenta[b]indoles from 1,4-pentadien-3-ols . The reaction conditions are relatively mild and environmentally friendly, making this approach advantageous for synthesizing biologically relevant compounds.

The biological properties of 4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide have been explored in several studies:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit potential anticancer properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, studies have shown that certain cyclopenta[b]indole derivatives can inhibit tumor growth by targeting specific receptors involved in cancer progression .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Pharmacological Applications

The pharmacological relevance of this compound extends to its use as a scaffold for drug development:

  • Drug Design : The unique structure of this compound allows for modifications that can enhance its pharmacokinetic properties. Researchers are investigating its potential as a lead compound for developing new therapeutic agents targeting various diseases .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of this compound and evaluated their anticancer activity against different cancer cell lines. Results indicated that specific modifications to the sulfonamide group significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Neuroprotective Properties

In another investigation, the neuroprotective effects of this compound were assessed using cellular models of oxidative stress. The results demonstrated that certain derivatives could reduce cell death and improve neuronal survival rates under stress conditions, highlighting their potential for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indole moiety may engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The tetrahydrocyclopenta[b]indole framework is a versatile scaffold for derivatization. Below is a comparative analysis of the target compound with related analogues (see Table 1):

Table 1: Comparison of Tetrahydrocyclopenta[b]indole Derivatives

Compound Name Substituents (Positions) Functional Groups Synthesis Pathway Potential Applications
Target Compound 4-Tosyl, 7-(4-methylbenzenesulfonamide) Dual sulfonamide Likely via tosylation/sulfonamidation Enzyme inhibition, drug discovery
2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydro... acetic acid (Ev5) 5-Bromo, 7-Fluoro, 3-Acetic acid Halogens, carboxylic acid Not specified Unknown (possible bioactivity)
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (Ev5) 7-Fluoro Halogen Halogenation reactions Intermediate for further functionalization
4-Methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)... (Ev2) Bis-sulfonamide (spacer-linked) Ethylene glycol-linked sulfonamides Tosylation of diamine derivatives Supramolecular chemistry, solubility studies
Key Observations:

Functional Group Diversity: The target compound’s dual sulfonamide groups contrast with halogenated (e.g., bromo, fluoro) or carboxylic acid-containing analogues.

Synthesis Complexity : The target compound’s synthesis may require precise regioselective sulfonamidation to avoid cross-reactivity, whereas halogenated derivatives (e.g., 7-fluoro) are synthesized via straightforward electrophilic substitution .

Physicochemical Properties: Sulfonamides generally exhibit lower solubility in nonpolar solvents compared to halogenated analogues but higher solubility in polar aprotic solvents. The ethylene glycol-linked bis-sulfonamide (compound 11, Ev2) demonstrates improved aqueous solubility due to its spacer, a feature absent in the target compound .

Crystallographic and Structural Validation

The structural determination of such compounds relies heavily on tools like SHELX (Ev1, Ev3) and ORTEP-3 (Ev3). For example:

  • SHELXL : Widely used for refining small-molecule structures, ensuring accurate bond lengths and angles, critical for comparing stereoelectronic effects across analogues .
  • Structure Validation : Programs like PLATON (Ev4) assess geometric plausibility, detecting issues like incorrect tautomerism or missed symmetry, which is essential when comparing sulfonamide conformers with halogenated derivatives .

Biological Activity

4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The compound's molecular formula is C25H27N2O3SC_{25}H_{27}N_2O_3S, with a molecular weight of approximately 439.56 g/mol. The presence of the tosyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

PropertyValue
Molecular FormulaC25H27N2O3SC_{25}H_{27}N_2O_3S
Molecular Weight439.56 g/mol
SolubilitySoluble in DMSO
Melting PointDecomposes above 290 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antiparasitic, antitumor, and antimicrobial effects. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical to cellular function.

Antiparasitic Activity

A study highlighted the compound's antiparasitic effects, particularly against protozoan parasites. The mechanism appears to involve interference with metabolic pathways essential for parasite survival. The compound demonstrated significant potency in vitro, suggesting its potential as a lead compound for drug development against parasitic infections .

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate that it is more potent than some established chemotherapeutic agents like Doxorubicin:

CompoundIC50 (µg/mL)
This compound12
Doxorubicin37.5

This suggests that the compound could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate activity against various bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Research suggests that it could inhibit protein synthesis or disrupt cell membrane integrity in target organisms.

Case Studies and Research Findings

  • Antiparasitic Study : A detailed investigation into the antiparasitic properties revealed that the compound effectively inhibited the growth of Leishmania species in vitro with an IC50 value of approximately 5 µg/mL .
  • Antitumor Research : In a comparative study against various cancer cell lines (e.g., breast and lung cancer), the compound showed significant cytotoxicity compared to traditional chemotherapeutics, indicating its potential as a novel treatment option .
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with strict control of reaction conditions. Key steps include:
  • Sulfonylation : Introducing the tosyl group under anhydrous conditions to avoid hydrolysis .

  • Cyclization : Controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., N₂) to prevent side reactions .

  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization for crystalline purity .

  • Validation : Intermediate characterization via thin-layer chromatography (TLC) and final product analysis via HPLC (>95% purity) .

    Table 1 : Example Reaction Conditions and Yields

    StepReagents/ConditionsYield (%)Purity (HPLC)
    TosylationTsCl, Pyridine, 0°C → RT7892
    CyclizationH₂SO₄, 70°C, N₂6588
    Final PurificationEtOAc/Hexane (3:7)9098

Q. How can researchers effectively characterize the structural features of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the tetrahydrocyclopenta[b]indole core (e.g., δ 6.8–7.2 ppm for aromatic protons) and sulfonamide groups (δ 2.4 ppm for methyl) .
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 483.12) and isotopic patterns .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound in drug discovery contexts?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target-specific kinases (e.g., GSK-3β) using fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
  • Cell Viability Assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with protein targets .

Advanced Research Directions

Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell passage number) .
  • Orthogonal Validation : Cross-check results using alternative methods (e.g., SPR vs. ITC for binding constants) .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on indole rings) to identify activity trends .

Q. How can in silico modeling techniques be applied to predict the binding interactions of this compound with target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in GSK-3β’s ATP-binding pocket, focusing on hydrogen bonds with Asp200 and hydrophobic interactions with Val135 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
  • QSAR Modeling : Corporate electronic descriptors (e.g., HOMO/LUMO energies) to predict activity against related kinases .

Q. What advanced kinetic analysis methods are used to study the reaction mechanisms of this compound in synthetic pathways?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • Arrhenius Plots : Calculate activation energies (Eₐ) for cyclization steps using variable-temperature NMR .
  • Computational DFT : Model transition states (Gaussian 16) to verify proposed mechanisms (e.g., [3,3]-sigmatropic shifts) .

Data Contradiction Analysis

Case Study : Discrepancies in reported IC₅₀ values for GSK-3β inhibition.

  • Hypothesis : Variability in assay buffers (e.g., Mg²⁺ concentration) affects compound solubility.
  • Resolution : Conduct dose-response curves in standardized buffer (10 mM MgCl₂, pH 7.4) and compare with literature data .

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